Tazemetostat is a selective, small-molecule inhibitor of the histone methyltransferase enzyme, Enhancer of Zeste Homolog 2 (EZH2). [] It is classified as an epigenetic drug, meaning it acts on the mechanisms that regulate gene expression without altering the underlying DNA sequence. [] In scientific research, tazemetostat is a valuable tool for investigating the role of EZH2 in various cellular processes and diseases, particularly in B-cell malignancies and INI1-negative tumors. []
Mechanism of Action
Tazemetostat acts by binding to and inhibiting EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). [, ] PRC2 is responsible for trimethylation of lysine 27 on histone 3 (H3K27), an epigenetic modification associated with gene silencing. [] By inhibiting EZH2, tazemetostat reduces H3K27 trimethylation levels, leading to the reactivation of silenced genes, including those involved in cell differentiation, cell cycle regulation, and immune response. [, , ]
Physical and Chemical Properties Analysis
The papers primarily focus on the biological activity of tazemetostat and do not provide detailed information on its physical and chemical properties. It is mentioned to be an orally bioavailable compound, suggesting it can be absorbed through the gastrointestinal tract. [, ]
Applications
Investigating the Role of EZH2 in B-Cell Differentiation: Tazemetostat has been used to demonstrate the importance of EZH2 in B-cell maturation and lymphomagenesis. Studies have shown that tazemetostat treatment can induce differentiation of B-cell lymphoma cell lines and increase their sensitivity to inhibitors of B-cell activation pathways. [, ]
Exploring Potential Synergies with Other Therapies: Preclinical studies have explored the combination of tazemetostat with various other therapeutic agents, including glucocorticoids, BTK inhibitors, MAPK inhibitors, HDAC inhibitors, and immunotherapies. [, , , , ] These studies aim to identify synergistic combinations that can enhance the anti-tumor activity of tazemetostat and potentially overcome resistance.
Elucidating Mechanisms of Resistance: Research has focused on understanding the mechanisms of resistance to EZH2 inhibition. Studies have identified mutations in genes involved in the RB1/E2F pathway as drivers of resistance to tazemetostat. [] These findings provide valuable insights for developing strategies to overcome resistance and improve the durability of response.
Evaluating Pharmacodynamic Biomarkers: Chromatin flow cytometry has been developed and utilized to monitor the pharmacodynamic effects of tazemetostat by measuring cell type-specific changes in H3K27 trimethylation levels in blood leukocytes. [] This methodology allows for a more sensitive and specific assessment of tazemetostat's target engagement in vivo.
Investigating Immune Modulation: Studies have shown that tazemetostat can modulate the tumor microenvironment and enhance anti-tumor immunity. Tazemetostat treatment has been shown to increase the expression of immune-stimulatory cytokines and chemokines, promote antigen presentation, and enhance T-cell recruitment. [, ]
Real-World Examples:
Researchers have demonstrated that tazemetostat treatment upregulates the expression of the chemokine CCL17/TARC in B-cell lymphoma cells, enhancing T-cell recruitment and potentially activating an anti-lymphoma response. []
In preclinical models of atypical teratoid rhabdoid tumors (AT/RT), tazemetostat combined with glutamine metabolic inhibition synergistically slowed tumor cell growth and enhanced cytotoxicity. []
Future Directions
Expansion to Other Cancer Types: The potential of tazemetostat as a therapeutic agent in other cancer types where EZH2 plays a role, such as prostate cancer and multiple myeloma, warrants further investigation. [, ]
Targeting Other Epigenetic Mechanisms: Investigating the effects of tazemetostat in combination with inhibitors of other epigenetic regulators, such as HDAC inhibitors, may lead to the development of more effective epigenetic combination therapies. [, ]
Related Compounds
EPZ-6438
Doxorubicin (DOX)
Relevance: Research investigated the potential for pharmacokinetic interactions between DOX and Tazemetostat when used in combination for DLBCL treatment []. This is crucial for understanding potential dosing adjustments and safety of the combination therapy.
Doxorubicinol (DOXol)
Relevance: Similar to DOX, the pharmacokinetic interaction of Tazemetostat with DOXol was assessed in combination treatment to rule out any significant impact of Tazemetostat on DOXol exposure [].
Cyclophosphamide (CP)
Relevance: As with DOX and DOXol, potential pharmacokinetic interactions between CP and Tazemetostat were investigated to ensure the safety and efficacy of the combination in DLBCL treatment [].
Midazolam
Relevance: A drug-drug interaction study used Midazolam to investigate Tazemetostat's effect on CYP3A-mediated metabolism []. Results indicated Tazemetostat acts as a weak inducer of CYP3A4, information crucial for clinicians when considering Tazemetostat alongside drugs metabolized by this enzyme.
Abiraterone
Relevance: Preclinical studies explored the potential synergistic effects of combining Tazemetostat with Abiraterone in prostate cancer models []. This was based on the rationale that EZH2 may play an oncogenic role in prostate cancer, even after treatment with androgen-targeted therapies like Abiraterone.
Enzalutamide
Relevance: Like Abiraterone, Enzalutamide's potential synergy with Tazemetostat was studied in preclinical models of prostate cancer []. These investigations aim to address the challenge of resistance to current prostate cancer treatments.
Zanubrutinib
Relevance: Research evaluated the combined effect of Tazemetostat and Zanubrutinib in preclinical models of mantle cell lymphoma, including those resistant to BTK inhibitors []. Findings suggested potential therapeutic benefit of the combination, especially in the context of BTK inhibitor resistance.
Ibrutinib
Relevance: Similar to Zanubrutinib, Ibrutinib was explored in combination with Tazemetostat in preclinical models of mantle cell lymphoma, particularly in the context of acquired resistance to BTK inhibitors []. The goal was to investigate the potential of overcoming BTK inhibitor resistance with this dual-treatment approach.
Lenalidomide
Relevance: The combination of Tazemetostat and Lenalidomide, often with Rituximab, has been studied in follicular lymphoma [, ]. Data suggests a potential synergy between these two agents, providing a rationale for their clinical investigation as a combination therapy.
Plumbagin (PLB)
Relevance: A pharmacokinetic study in rats investigated the potential for herb-drug interactions between Plumbagin and Tazemetostat []. Results indicated that Plumbagin could inhibit Tazemetostat metabolism, increasing its plasma exposure, which underscores the need for caution when co-administering these compounds.
Vorinostat
Relevance: In one study, Vorinostat served as the internal standard in a bioanalytical method developed for quantifying Tazemetostat in human plasma []. This highlights the analytical chemistry aspect of drug research, specifically the need for reliable methods to measure drug levels in biological samples.
Belinostat
Relevance: Preclinical research investigated the dual targeting of EZH2 and HDACs using Tazemetostat and Belinostat in GC-DLBCL []. Findings suggested this combination promotes immunogenicity and enhances tumor cell recognition by the immune system, potentially improving therapeutic outcomes.
EPZ011989
Relevance: EPZ011989 has been investigated in preclinical studies, including combination with ibrutinib, in mantle cell lymphoma models, demonstrating its role in exploring the therapeutic potential of EZH2 inhibition in this disease setting [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SK609 is a selective dopamine D3 receptor agonist which significantly improves the performance of the impaired paw and normalizes the bilateral asymmetry associated with the hemiparkinson rat.
SKA-121 is a positive-gating modulator of intermediate-conductance calcium-activated potassium channels (IKCa1/KCa3.1) with an EC50 value of 109 nM using whole-cell patch-clamp electrophysiology with calcium in the internal solution. It is selective for KCa3.1 over KCa2.1, KCa2.2 and KCa2.3 (EC50s = 8,700, 6,800, and 4,400 nM, respectively). It is also selective over KCa1.1 as well as voltage-gated potassium and sodium channels. SKA-121 (1 µM) potentiates calcium-evoked KCa currents by approximately 7-fold using whole-cell patch-clamp electrophysiology, an effect that can be blocked by the KCa3.1 inhibitor TRAM-34.1 It also potentiates calcium-evoked and basal KCa currents. In large porcine coronary arteries ex vivo, SKA-121 potentiates bradykinin-induced endothelium-dependent relaxation (EC50 = 7.9 nM). It also lowers mean arterial blood pressure (MAP) by approximately 20 and 25 mm Hg in normo- and hypertensive mice when used at a dose of 100 mg/kg but has no effect on MAP in KCa3.1 knockout mice. SKA-121 is a novel KCa3.1-specific positive gating modulator.
SKF1 is a suppressor of the ability of FK506 to inhibit cell growth in the presence of high levels of NaCl, inducing cell death in low salt conditions, interacting directly with yeast mitochodria.
Skepinone-L is a potent and highly selective inhibitor of p38 MAP kinase which impairs platelet activation and thrombus formation. Skepinone-L is an ATP-competitive inhibitor of p38 MAPK isoform p38α (IC50s = 5 nM) and p38β (97% inhibition at 1 µM).
KCa3.1 and KCa2 channel activator (EC50 values are 0.3 and 3 μM for KCa3.1 and KCa2 respectively). Shows antihypertensive effects in vivo. SKA-31 is an activator of the small- and intermediate conductance calcium-activated potassium channels KCa2.1, KCa2.2, KCa2.3, and KCa3.1 (EC50s = 2.9, 1.9, 2.9, and 0.26 µM, respectively, in a patch-clamp assay). It also blocks the voltage-gated potassium (Kv) channels Kv1.3, Kv1.5, Kv3.1, and Kv3.2 by 10 to 30% and the voltage-gated sodium (Nav) channels Nav1.2, Nav1.4, and Nav1.5 by 9 to 40% in a panel of 13 ion channels when used at a concentration of 25 µM. SKA-31 increases vasodilation induced by acetylcholine in isolated mouse carotid artery (EC50 = 93 nM) and induces relaxation of isolated rat mesenteric artery rings precontracted with phenylephrine (IC50 = 93 nM). It decreases blood pressure in normotensive and angiotensin II-induced hypertensive mice when administered at a dose of 30 mg/kg. SKA-31 is an activator of KCa2 and KCa3.1 calcium-activated potassium channels.